Diberal, (-)-

Description

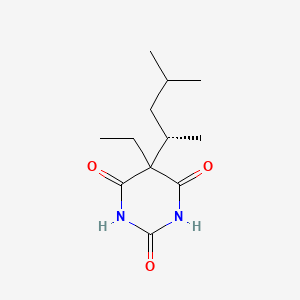

Structure

2D Structure

3D Structure

Properties

CAS No. |

24016-64-6 |

|---|---|

Molecular Formula |

C12H20N2O3 |

Molecular Weight |

240.30 g/mol |

IUPAC Name |

5-ethyl-5-[(2S)-4-methylpentan-2-yl]-1,3-diazinane-2,4,6-trione |

InChI |

InChI=1S/C12H20N2O3/c1-5-12(8(4)6-7(2)3)9(15)13-11(17)14-10(12)16/h7-8H,5-6H2,1-4H3,(H2,13,14,15,16,17)/t8-/m0/s1 |

InChI Key |

KXHLANWWTKSOMW-QMMMGPOBSA-N |

Isomeric SMILES |

CCC1(C(=O)NC(=O)NC1=O)[C@@H](C)CC(C)C |

Canonical SMILES |

CCC1(C(=O)NC(=O)NC1=O)C(C)CC(C)C |

Origin of Product |

United States |

Foundational & Exploratory

Unraveling the Enantioselective Mechanism of Action of (-)-Diberal: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(-)-Diberal, the levorotatory enantiomer of 5-(1,3-Dimethylbutyl)-5-ethylbarbituric acid (DMBB), is an atypical barbiturate (B1230296) distinguished by its potent anticonvulsant properties, in stark contrast to its convulsant (+)-enantiomer. This technical guide provides an in-depth exploration of the mechanism of action of (-)-Diberal, focusing on its interaction with the γ-aminobutyric acid type A (GABA-A) receptor. This document synthesizes available data on its neuropharmacological activity, presents detailed experimental protocols for its characterization, and visualizes the key signaling pathways and experimental workflows.

Introduction

Diberal is a chiral barbiturate derivative that exhibits remarkable stereospecificity in its pharmacological effects. While the racemic mixture and the dextrorotatory (+)-enantiomer induce convulsions, the levorotatory (-)-enantiomer, (-)-Diberal, demonstrates significant anticonvulsant activity. This unique enantioselective profile makes Diberal a valuable tool for investigating the structural and molecular determinants of barbiturate action on the central nervous system. The primary mechanism underlying the anticonvulsant effect of (-)-Diberal involves the positive allosteric modulation of the GABA-A receptor, the principal inhibitory neurotransmitter receptor in the brain.

Core Mechanism of Action: Positive Allosteric Modulation of the GABA-A Receptor

The anticonvulsant effects of (-)-Diberal are mediated through its interaction with the GABA-A receptor, a ligand-gated ion channel that is crucial for inhibitory neurotransmission.

The GABA-A Receptor

The GABA-A receptor is a pentameric transmembrane protein that forms a central chloride (Cl⁻) ion pore. The binding of the neurotransmitter GABA to its specific site on the receptor triggers a conformational change, leading to the opening of the chloride channel. The resulting influx of chloride ions hyperpolarizes the neuron, making it less likely to fire an action potential and thus producing an inhibitory effect.

Allosteric Modulation by (-)-Diberal

(-)-Diberal does not bind to the same site as GABA (the orthosteric site). Instead, it binds to a distinct allosteric site on the GABA-A receptor complex. This binding event induces a conformational change in the receptor that enhances the effect of GABA. Specifically, barbiturates like (-)-Diberal increase the duration of the chloride channel opening in response to GABA binding. This prolonged chloride influx leads to a more sustained hyperpolarization of the neuronal membrane, thereby potentiating the inhibitory signal. This contrasts with benzodiazepines, another class of GABA-A receptor modulators, which increase the frequency of channel opening.

The differential effects of the Diberal enantiomers are thought to arise from subtle differences in how they interact with the allosteric binding site. It is hypothesized that the specific stereochemistry of (-)-Diberal allows for the formation of hydrogen bonds that stabilize the open-channel conformation of the receptor, whereas the (+)-enantiomer may bind in a manner that either fails to stabilize this state or promotes a pro-convulsant conformation.

Signaling Pathway

The signaling pathway initiated by the binding of (-)-Diberal to the GABA-A receptor is a direct, ionotropic mechanism. The following diagram illustrates this pathway.

Caption: Signaling pathway of (-)-Diberal at the GABA-A receptor.

Quantitative Data

Table 1: Receptor Binding Affinity of (-)-Diberal

| Ligand | Receptor Subtype | Ki (nM) | IC50 (nM) | Radioligand | Tissue Source |

| (-)-Diberal | e.g., α1β2γ2 | Data not available | Data not available | e.g., [³H]muscimol | e.g., Rat cortical membranes |

| (+)-Diberal | e.g., α1β2γ2 | Data not available | Data not available | e.g., [³H]muscimol | e.g., Rat cortical membranes |

Table 2: Electrophysiological Potentiation of GABA-A Receptor Currents by (-)-Diberal

| Compound | GABA EC10-20 Current Potentiation (EC50, µM) | Maximum Enhancement (% of GABA response) | Cell Type | Receptor Subtype |

| (-)-Diberal | Data not available | Data not available | e.g., HEK293 cells | e.g., α1β2γ2 |

| (+)-Diberal | Data not available | Data not available | e.g., HEK293 cells | e.g., α1β2γ2 |

Table 3: In Vivo Anticonvulsant Activity of (-)-Diberal

| Compound | Animal Model | Seizure Test | ED50 (mg/kg) (95% CI) | Route of Administration |

| (-)-Diberal | e.g., Mouse | Maximal Electroshock (MES) | Data not available | e.g., Intraperitoneal (i.p.) |

| (+)-Diberal | e.g., Mouse | Maximal Electroshock (MES) | Not applicable (convulsant) | e.g., Intraperitoneal (i.p.) |

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the mechanism of action of (-)-Diberal.

Radioligand Binding Assay

This protocol determines the binding affinity of (-)-Diberal for the GABA-A receptor.

Objective: To determine the inhibitory constant (Ki) of (-)-Diberal for the GABA-A receptor binding site.

Materials:

-

Rat cortical membranes (source of GABA-A receptors)

-

[³H]muscimol (radioligand for the GABA binding site) or a suitable barbiturate-site radioligand

-

(-)-Diberal and (+)-Diberal

-

Unlabeled GABA (for determining non-specific binding)

-

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

Polypropylene assay tubes

-

Glass fiber filters

-

Vacuum filtration manifold

-

Scintillation counter and scintillation fluid

Procedure:

-

Prepare rat cortical membranes by homogenization and centrifugation.

-

In assay tubes, add a fixed concentration of [³H]muscimol.

-

For competition binding, add increasing concentrations of unlabeled (-)-Diberal or (+)-Diberal.

-

For total binding, add only the radioligand and membranes.

-

For non-specific binding, add the radioligand, membranes, and a saturating concentration of unlabeled GABA.

-

Add the membrane preparation to each tube to initiate the binding reaction.

-

Incubate at a specified temperature (e.g., 4°C) for a predetermined time to reach equilibrium.

-

Terminate the assay by rapid vacuum filtration through glass fiber filters to separate bound from free radioligand.

-

Wash the filters with ice-cold binding buffer.

-

Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

-

Calculate the specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the competitor concentration to generate a competition curve.

-

Determine the IC50 value (the concentration of competitor that inhibits 50% of specific binding) from the curve using non-linear regression.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Caption: Workflow for a radioligand binding assay.

Patch-Clamp Electrophysiology

This protocol measures the functional effect of (-)-Diberal on GABA-A receptor-mediated currents.

Objective: To determine the EC50 for the potentiation of GABA-evoked currents by (-)-Diberal.

Materials:

-

HEK293 cells stably expressing specific GABA-A receptor subtypes (e.g., α1β2γ2).

-

Patch-clamp rig (amplifier, micromanipulators, perfusion system).

-

Borosilicate glass pipettes.

-

Internal pipette solution (e.g., containing KCl).

-

External solution (e.g., Krebs solution).

-

GABA.

-

(-)-Diberal and (+)-Diberal.

Procedure:

-

Culture HEK293 cells expressing the desired GABA-A receptor subtype.

-

Prepare recording pipettes with a resistance of 3-5 MΩ when filled with internal solution.

-

Establish a whole-cell patch-clamp recording from a single cell.

-

Clamp the cell at a holding potential of -60 mV.

-

Apply a low concentration of GABA (EC10-20) to elicit a baseline current.

-

Co-apply the same concentration of GABA with increasing concentrations of (-)-Diberal or (+)-Diberal.

-

Record the potentiation of the GABA-evoked current at each concentration of the test compound.

-

Wash out the drug between applications.

-

Plot the percentage potentiation against the logarithm of the drug concentration to generate a dose-response curve.

-

Fit the curve with the Hill equation to determine the EC50 and maximum potentiation.

Caption: Workflow for a patch-clamp electrophysiology experiment.

In Vivo Anticonvulsant Testing: Maximal Electroshock (MES) Test

This protocol assesses the in vivo anticonvulsant efficacy of (-)-Diberal.

Objective: To determine the median effective dose (ED50) of (-)-Diberal required to protect against MES-induced seizures.

Materials:

-

Male mice (e.g., C57BL/6 strain).

-

Corneal electrodes.

-

An electrical stimulator capable of delivering a constant current.

-

(-)-Diberal and vehicle control.

-

Syringes for drug administration.

Procedure:

-

Administer various doses of (-)-Diberal (or vehicle) to different groups of mice, typically via intraperitoneal (i.p.) injection.

-

At the time of peak drug effect (predetermined by pharmacokinetic studies), subject each mouse to an electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) via corneal electrodes. A drop of saline is applied to the eyes to ensure good electrical contact.

-

Observe the mice for the presence or absence of a tonic hindlimb extension seizure, which is the endpoint of the MES test.

-

Record the number of animals protected from the tonic hindlimb extension at each dose level.

-

Calculate the ED50 value and its 95% confidence intervals using a probit analysis or other appropriate statistical method.

Caption: Workflow for the Maximal Electroshock (MES) test.

Conclusion

(-)-Diberal exerts its anticonvulsant effects through the positive allosteric modulation of the GABA-A receptor, specifically by increasing the duration of chloride channel opening. This enantioselective action highlights the critical role of stereochemistry in drug-receptor interactions. Further research to elucidate the precise binding site and the molecular interactions that differentiate the effects of the Diberal enantiomers will be instrumental in the rational design of novel, more effective, and safer anticonvulsant therapies. The experimental protocols detailed in this guide provide a robust framework for the continued investigation of (-)-Diberal and other GABA-A receptor modulators.

Unraveling "Diberal": A Case of Mistaken Identity in Neuropharmacology

A thorough investigation into the neuropharmacological agent referred to as "Diberal, (-)-" reveals no compound matching this name within scientific literature or chemical databases. The term "Diberal" appears to be a brand name for the drug Cinnarizine in some regions, a medication primarily used to treat nausea, vomiting, motion sickness, and vertigo. There is no evidence of a specific "(-)-" enantiomer of a compound named Diberal being a distinct focus of neuropharmacological research.

This guide will proceed by focusing on Cinnarizine, the likely subject of the query, to provide a comprehensive overview of its discovery, history, and neuropharmacological profile for researchers, scientists, and drug development professionals.

Cinnarizine: A First-Generation Antihistamine with Diverse Actions

Cinnarizine was first synthesized by Janssen Pharmaceutica in 1955. It is a diphenylmethylpiperazine derivative and is classified as a first-generation antihistamine and a calcium channel blocker. Its therapeutic effects are primarily attributed to its ability to inhibit the influx of calcium into smooth muscle cells and its antagonism of various neurotransmitter receptors.

Mechanism of Action

Cinnarizine's primary mechanism of action involves the blockade of L-type voltage-gated calcium channels. This action prevents the influx of calcium into vascular smooth muscle cells, leading to vasodilation, particularly in cerebral blood vessels. This effect is believed to underlie its use in treating vertigo and other vestibular disorders by improving microcirculation in the inner ear.

In addition to its calcium channel blocking activity, Cinnarizine is a potent antagonist at histamine (B1213489) H1 receptors. This antihistaminergic action contributes to its antiemetic properties and its effectiveness in managing motion sickness.

Furthermore, Cinnarizine has been shown to interact with other receptors, including dopamine (B1211576) D2 receptors, although with lower affinity. This interaction may contribute to some of its side effects, such as drowsiness and, in rare cases, drug-induced parkinsonism with long-term use.

Signaling Pathways

The signaling pathways affected by Cinnarizine are multifaceted due to its interaction with multiple targets. Its blockade of L-type calcium channels directly interferes with calcium-dependent signaling cascades that are crucial for smooth muscle contraction. Its antagonism of H1 receptors prevents the Gq/11-coupled activation of phospholipase C, thereby inhibiting the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), which are key second messengers in histamine-mediated cellular responses.

Caption: Cinnarizine's multi-target signaling pathways.

Quantitative Data: Receptor Binding and Pharmacokinetics

The following tables summarize key quantitative data for Cinnarizine.

Table 1: Receptor Binding Affinities of Cinnarizine

| Receptor | Binding Affinity (Ki, nM) |

| Histamine H1 | 46 |

| L-type Calcium Channel (Verapamil site) | 280 |

| Dopamine D2 | 1230 |

Data are representative values from various in vitro studies and may vary depending on the experimental conditions.

Table 2: Pharmacokinetic Properties of Cinnarizine

| Parameter | Value |

| Bioavailability | Variable (low) |

| Protein Binding | ~91% |

| Metabolism | Extensive (hepatic) |

| Half-life | 3-6 hours |

| Excretion | Primarily in feces |

Key Experimental Protocols

The characterization of Cinnarizine's neuropharmacological profile has relied on a variety of standard experimental techniques.

Radioligand Binding Assays

Objective: To determine the binding affinity of Cinnarizine for various receptors.

General Protocol:

-

Membrane Preparation: Homogenize tissue (e.g., brain cortex for H1 receptors) in a suitable buffer and centrifuge to isolate cell membranes.

-

Incubation: Incubate the membrane preparation with a specific radioligand (e.g., [3H]pyrilamine for H1 receptors) and varying concentrations of Cinnarizine.

-

Separation: Separate bound from free radioligand by rapid filtration.

-

Quantification: Measure the radioactivity of the filters using liquid scintillation counting.

-

Data Analysis: Calculate the IC50 (concentration of Cinnarizine that inhibits 50% of specific binding) and convert it to a Ki (inhibition constant) value using the Cheng-Prusoff equation.

Caption: Workflow for a radioligand binding assay.

In Vitro Functional Assays: Calcium Influx Measurement

Objective: To assess the functional effect of Cinnarizine on calcium channel activity.

General Protocol:

-

Cell Culture: Culture a suitable cell line expressing L-type calcium channels (e.g., vascular smooth muscle cells).

-

Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).

-

Baseline Measurement: Measure baseline fluorescence.

-

Depolarization: Depolarize the cells with a high concentration of potassium chloride (KCl) to open voltage-gated calcium channels.

-

Treatment: Pre-incubate cells with varying concentrations of Cinnarizine before depolarization.

-

Fluorescence Measurement: Measure the change in fluorescence upon depolarization in the presence and absence of Cinnarizine.

-

Data Analysis: Quantify the inhibition of the calcium influx by Cinnarizine and determine its IC50.

An In-depth Technical Guide to the Synthesis and Chemical Properties of (-)-DMBB

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and chemical properties of (-)-DMBB, also known as (S)-(-)-5-(1,3-Dimethylbutyl)-5-ethylbarbituric acid or (-)-Diberal. This document is intended for researchers, scientists, and professionals in drug development who are interested in the stereoselective synthesis, chemical characteristics, and pharmacological context of this anticonvulsant compound.

Introduction

(-)-DMBB is the levorotatory enantiomer of the barbiturate (B1230296) derivative DMBB (Diberal). Barbiturates as a class of compounds have a long history in medicine as sedative-hypnotics and anticonvulsants. The pharmacological activity of chiral barbiturates is often stereospecific, with one enantiomer exhibiting greater potency or a different pharmacological profile than the other. In the case of DMBB, the (-)-enantiomer is responsible for its anticonvulsant effects, while the (+)-enantiomer has been reported to have convulsant properties. This stereoselectivity underscores the importance of enantiomerically pure synthesis and characterization for therapeutic applications.

This guide will detail the synthetic route to obtain enantiomerically pure (-)-DMBB, summarize its key chemical and physical properties, and provide an overview of its mechanism of action.

Synthesis of (-)-DMBB

The synthesis of (-)-DMBB is typically achieved through the preparation of the racemic 5-(1,3-dimethylbutyl)-5-ethylbarbituric acid followed by chiral resolution to isolate the desired (S)-(-)-enantiomer.

Synthesis of Racemic 5-(1,3-Dimethylbutyl)-5-ethylbarbituric Acid

The synthesis of the racemic compound generally follows the classical condensation reaction for barbituric acid synthesis.

Experimental Protocol:

Step 1: Synthesis of Diethyl Ethyl-(1,3-dimethylbutyl)malonate

-

In a round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve sodium metal in absolute ethanol (B145695) to prepare a solution of sodium ethoxide.

-

To this solution, add diethyl ethylmalonate dropwise with stirring.

-

After the addition is complete, add 4-methyl-2-bromopentane (or a similar halogenated precursor of the 1,3-dimethylbutyl group) dropwise.

-

Reflux the reaction mixture for several hours to ensure complete alkylation.

-

After cooling, remove the ethanol by distillation.

-

Add water to the residue and extract the product with diethyl ether.

-

Wash the ether extract with water, dry it over anhydrous sodium sulfate, and remove the ether by distillation to obtain the crude diethyl ethyl-(1,3-dimethylbutyl)malonate.

-

Purify the crude product by vacuum distillation.

Step 2: Condensation with Urea (B33335) to form Racemic DMBB

-

In a separate flask, dissolve sodium metal in absolute ethanol to prepare a fresh solution of sodium ethoxide.

-

Add urea to the sodium ethoxide solution and stir until it dissolves.

-

To this mixture, add the purified diethyl ethyl-(1,3-dimethylbutyl)malonate from Step 1.

-

Heat the reaction mixture under reflux for an extended period (typically several hours).

-

After the reaction is complete, distill off the ethanol.

-

Dissolve the residue in water and acidify the solution with a strong acid (e.g., hydrochloric acid) to precipitate the crude racemic 5-(1,3-dimethylbutyl)-5-ethylbarbituric acid.

-

Filter the precipitate, wash it with cold water, and dry it.

-

Recrystallize the crude product from a suitable solvent (e.g., aqueous ethanol) to obtain pure racemic DMBB.

The following diagram illustrates the general workflow for the synthesis of racemic DMBB.

Caption: General workflow for the synthesis of racemic DMBB.

Chiral Resolution of Racemic DMBB

The separation of the enantiomers of DMBB is a critical step to obtain the pharmacologically active (-)-DMBB. This is typically achieved by forming diastereomeric salts with a chiral resolving agent.

Experimental Protocol:

-

Dissolve the racemic 5-(1,3-dimethylbutyl)-5-ethylbarbituric acid in a suitable solvent (e.g., ethanol).

-

In a separate container, dissolve an equimolar amount of a chiral amine resolving agent, such as (R)-(+)-α-phenylethylamine or another suitable chiral base, in the same solvent.

-

Mix the two solutions. Diastereomeric salts will form.

-

Allow the solution to cool slowly to facilitate the fractional crystallization of one of the diastereomeric salts. The salt of one enantiomer will be less soluble and will precipitate out of the solution.

-

Collect the crystals by filtration. The specific diastereomer that crystallizes first will depend on the resolving agent and the solvent system used.

-

To obtain the free (-)-DMBB, dissolve the collected diastereomeric salt in water and acidify the solution with a strong acid. This will protonate the barbiturate and precipitate the enantiomerically enriched DMBB.

-

Filter the precipitate, wash with water, and dry.

-

The enantiomeric purity of the product should be assessed using a suitable analytical technique, such as chiral high-performance liquid chromatography (HPLC) or by measuring its specific rotation.

-

Further recrystallizations of the diastereomeric salt may be necessary to achieve high enantiomeric excess. The mother liquor from the crystallization can be treated to recover the other enantiomer.

Chemical Properties of (-)-DMBB

The chemical properties of (-)-DMBB are essential for its characterization, formulation, and understanding its behavior in biological systems.

Table 1: Physicochemical Properties of DMBB Enantiomers

| Property | (+)-DMBB (R-enantiomer) | (-)-DMBB (S-enantiomer) | Racemic DMBB |

| Molecular Formula | C₁₂H₂₀N₂O₃ | C₁₂H₂₀N₂O₃ | C₁₂H₂₀N₂O₃ |

| Molecular Weight | 240.30 g/mol | 240.30 g/mol | 240.30 g/mol |

| Appearance | White crystalline solid | White crystalline solid | White crystalline solid |

| Melting Point | Data not readily available | Data not readily available | Approximately 130-133 °C |

| Specific Rotation [α] | Positive (+) | Negative (-) | 0° |

| Solubility | Sparingly soluble in water, soluble in organic solvents. | Sparingly soluble in water, soluble in organic solvents. | Sparingly soluble in water, soluble in organic solvents. |

| pKa | Approximately 7.4-8.0 (estimated for the barbiturate ring) | Approximately 7.4-8.0 (estimated for the barbiturate ring) | Approximately 7.4-8.0 (estimated for the barbiturate ring) |

Note: Specific quantitative data for the individual enantiomers are not widely reported in publicly available literature and may require access to specialized chemical databases or primary research articles.

Mechanism of Action

The primary mechanism of action for barbiturates, including (-)-DMBB, is the positive allosteric modulation of the γ-aminobutyric acid type A (GABA-A) receptor.[1] GABA is the primary inhibitory neurotransmitter in the central nervous system.

The GABA-A receptor is a ligand-gated ion channel that, upon binding of GABA, opens to allow the influx of chloride ions into the neuron.[2] This influx of negatively charged ions leads to hyperpolarization of the neuronal membrane, making it more difficult for the neuron to fire an action potential, thus resulting in an overall inhibitory effect on neurotransmission.[2]

Barbiturates bind to a distinct allosteric site on the GABA-A receptor complex, different from the GABA binding site.[3] This binding potentiates the effect of GABA by increasing the duration of the chloride channel opening.[4] At higher concentrations, barbiturates can also directly activate the GABA-A receptor, even in the absence of GABA.[1] This dual action contributes to their potent central nervous system depressant effects. The anticonvulsant properties of (-)-DMBB are attributed to this enhancement of GABAergic inhibition, which helps to suppress excessive neuronal firing characteristic of seizures.

The following diagram illustrates the modulation of the GABA-A receptor by (-)-DMBB.

Caption: Mechanism of action of (-)-DMBB at the GABA-A receptor.

Conclusion

(-)-DMBB is a stereospecific anticonvulsant whose synthesis requires a well-defined process of racemic preparation followed by chiral resolution. Its chemical properties are consistent with other barbiturate compounds, and its mechanism of action is centered on the potentiation of GABAergic inhibitory neurotransmission. This technical guide provides a foundational understanding for researchers and professionals working with this and similar chiral therapeutic agents, highlighting the critical interplay between stereochemistry, synthesis, and pharmacological activity. Further research into the specific physicochemical and pharmacological properties of the individual enantiomers will be beneficial for the development of more targeted and effective therapies.

References

- 1. How theories evolved concerning the mechanism of action of barbiturates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. creative-diagnostics.com [creative-diagnostics.com]

- 3. Barbiturate activation and modulation of GABA(A) receptors in neocortex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. youtube.com [youtube.com]

Stereospecific Effects of Labetalol Enantiomers: An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Introduction

Labetalol (B1674207) is a non-selective beta-adrenergic antagonist and a selective alpha-1-adrenergic antagonist, widely used in the treatment of hypertension. It is a racemic mixture of four stereoisomers, arising from two chiral centers in its chemical structure. These isomers are (R,R), (S,R), (R,S), and (S,S)-labetalol. The pharmacological activity of labetalalol is not evenly distributed among these four isomers; instead, each exhibits a distinct profile of activity at adrenergic receptors. This stereospecificity has significant implications for the drug's overall therapeutic effect, its side-effect profile, and the potential for developing single-isomer therapeutics.

This technical guide provides a comprehensive overview of the stereospecific effects of labetalol enantiomers, presenting quantitative data on their receptor binding affinities, detailed experimental protocols for their characterization, and visualizations of the relevant signaling pathways and experimental workflows.

Data Presentation: Quantitative Analysis of Labetalol Stereoisomers

The pharmacological actions of labetalol's stereoisomers are summarized below, with quantitative data on their receptor binding affinities and relative potencies.

Adrenergic Receptor Binding Affinities

The following table summarizes the binding affinities (Ki) of the four labetalol stereoisomers at alpha-1, beta-1, and beta-2 adrenergic receptors.

| Stereoisomer | Receptor Subtype | Ki (nM) | Primary Activity |

| (S,R)-Labetalol | α1-adrenergic | 11 | α1-antagonist |

| β1-adrenergic | 107 | β-antagonist | |

| β2-adrenergic | 213 | β-antagonist | |

| (R,R)-Labetalol (Dilevalol) | α1-adrenergic | 760 | Weak α1-antagonist |

| β1-adrenergic | 3.6 | Potent β-antagonist | |

| β2-adrenergic | 1.8 | Potent β-antagonist & Partial Agonist | |

| (R,S)-Labetalol | α1-adrenergic | 110 | Weak α1-antagonist |

| β1-adrenergic | 280 | Weak β-antagonist | |

| β2-adrenergic | 520 | Weak β-antagonist | |

| (S,S)-Labetalol | α1-adrenergic | > 10,000 | Inactive |

| β1-adrenergic | > 10,000 | Inactive | |

| β2-adrenergic | > 10,000 | Inactive |

Note: Ki values are approximate and can vary depending on the specific assay conditions and tissue source. The data presented here is a synthesis of values reported in the scientific literature.

Relative Potency of Labetalol Stereoisomers

The following table provides a comparative summary of the relative potencies of the active labetalol stereoisomers.

| Activity | (S,R)-Labetalol | (R,R)-Labetalol (Dilevalol) |

| α1-Adrenergic Blockade | +++ | + |

| β1-Adrenergic Blockade | ++ | ++++ |

| β2-Adrenergic Blockade | ++ | ++++ |

| β2-Adrenergic Agonism | - | ++ |

(+ indicates the level of activity, - indicates no significant activity)

Experimental Protocols

This section details the methodologies for key experiments used in the characterization of labetalol enantiomers.

Enantiomeric Separation by High-Performance Liquid Chromatography (HPLC)

Objective: To separate and quantify the four stereoisomers of labetalol from a racemic mixture.

Methodology:

-

Chromatographic System: A standard HPLC system equipped with a UV detector is used.

-

Chiral Stationary Phase (CSP): A chiral column, such as a cellulose-based or cyclodextrin-based CSP, is employed to achieve enantiomeric separation. A common choice is a cellulose (B213188) tris(3,5-dimethylphenylcarbamate) coated silica (B1680970) gel column.

-

Mobile Phase: The mobile phase composition is critical for achieving optimal separation. A typical mobile phase consists of a mixture of a non-polar organic solvent (e.g., hexane (B92381) or heptane) and a polar organic modifier (e.g., isopropanol (B130326) or ethanol). The exact ratio is optimized to achieve baseline separation of all four isomers. A small amount of an amine modifier (e.g., diethylamine) may be added to improve peak shape and reduce tailing.

-

Detection: The eluting isomers are detected by UV absorbance, typically at a wavelength of 230 nm.

-

Quantification: The concentration of each isomer is determined by integrating the peak area and comparing it to a standard curve generated with known concentrations of the purified isomers.

Radioligand Binding Assay for Adrenergic Receptors

Objective: To determine the binding affinity (Ki) of each labetalol stereoisomer for α1, β1, and β2 adrenergic receptors.

Methodology:

-

Membrane Preparation: Membranes are prepared from tissues or cell lines expressing the adrenergic receptor subtype of interest (e.g., rat cerebral cortex for α1 and β-receptors). The tissue is homogenized in a suitable buffer and centrifuged to isolate the membrane fraction.

-

Radioligand: A specific radiolabeled ligand for each receptor subtype is used. For example:

-

α1-receptors: [³H]-Prazosin

-

β-receptors: [³H]-Dihydroalprenolol (DHA) or [¹²⁵I]-Iodocyanopindolol

-

-

Competition Binding Assay:

-

A fixed concentration of the radioligand is incubated with the membrane preparation in the presence of increasing concentrations of the unlabeled labetalol stereoisomer.

-

Non-specific binding is determined by including a high concentration of a non-labeled antagonist (e.g., phentolamine (B1677648) for α-receptors, propranolol (B1214883) for β-receptors).

-

The reaction is incubated to equilibrium.

-

-

Separation and Detection: The bound and free radioligand are separated by rapid filtration through glass fiber filters. The radioactivity retained on the filters is measured using a scintillation counter.

-

Data Analysis: The concentration of the labetalol isomer that inhibits 50% of the specific radioligand binding (IC50) is determined by non-linear regression analysis of the competition curve. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vivo Antihypertensive Activity in Spontaneously Hypertensive Rats (SHR)

Objective: To evaluate the antihypertensive effects of the individual labetalol stereoisomers in an animal model of hypertension.

Methodology:

-

Animal Model: Adult male Spontaneously Hypertensive Rats (SHR) are used.

-

Blood Pressure Measurement: Systolic blood pressure and heart rate are measured non-invasively using a tail-cuff plethysmography system. Baseline measurements are taken before drug administration.

-

Drug Administration: The labetalol stereoisomers are administered orally (p.o.) or intravenously (i.v.) at various doses. A vehicle control group is also included.

-

Data Collection: Blood pressure and heart rate are monitored at multiple time points after drug administration (e.g., 1, 2, 4, 6, and 24 hours).

-

Data Analysis: The change in blood pressure and heart rate from baseline is calculated for each treatment group. Dose-response curves are generated to compare the potency and efficacy of the different stereoisomers. Statistical analysis (e.g., ANOVA) is used to determine the significance of the observed effects.

Mandatory Visualizations

Signaling Pathways

The following diagrams illustrate the signaling pathways of the adrenergic receptors modulated by labetalol's enantiomers.

Unveiling the Anticonvulsant Potential of (-)-5-Ethyl-5-(1,3-dimethylbutyl)barbituric Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Epilepsy is a chronic neurological disorder characterized by recurrent seizures, affecting millions worldwide. For decades, barbiturates have been utilized for their potent anticonvulsant effects.[1] The compound of interest, (-)-5-Ethyl-5-(1,3-dimethylbutyl)barbituric acid, is a chiral derivative of barbituric acid. It is the (S)-enantiomer of 5-Ethyl-5-(1,3-dimethylbutyl)barbituric acid, also known as DMBB. As with many chiral drugs, the pharmacological activity of its enantiomers can differ significantly. Emerging evidence strongly suggests that the anticonvulsant properties of chiral barbiturates are stereoselective, with one enantiomer typically exhibiting therapeutic effects while the other may be inactive or even possess convulsant properties.

Mechanism of Action: GABA-A Receptor Modulation

The primary mechanism underlying the anticonvulsant action of barbiturates is their interaction with the γ-aminobutyric acid type A (GABA-A) receptor, the principal inhibitory neurotransmitter receptor in the central nervous system.[2]

(-)-5-Ethyl-5-(1,3-dimethylbutyl)barbituric acid is predicted to act as a positive allosteric modulator of the GABA-A receptor. This involves binding to a distinct site on the receptor complex, separate from the GABA binding site. This binding potentiates the effect of GABA by increasing the duration of chloride channel opening, leading to an enhanced influx of chloride ions and hyperpolarization of the neuronal membrane.[2] This hyperpolarization makes it more difficult for the neuron to fire an action potential, thereby suppressing seizure activity.

The stereoselectivity of this interaction is critical. Studies on other chiral barbiturates have demonstrated that the anticonvulsant R-enantiomer binds to an enhancing site on the open GABA-A receptor channel, prolonging its open state. In contrast, the convulsant S-enantiomer may bind to an inhibitory site.[3] It is therefore highly probable that (-)-5-Ethyl-5-(1,3-dimethylbutyl)barbituric acid exerts its anticonvulsant effects through a similar stereospecific enhancement of GABAergic inhibition.

Figure 1: Proposed GABA-A receptor signaling pathway for (-)-5-Ethyl-5-(1,3-dimethylbutyl)barbituric acid.

Quantitative Data

A comprehensive search of the available scientific literature did not yield specific quantitative anticonvulsant data (i.e., ED₅₀ values from Maximal Electroshock and subcutaneous Pentylenetetrazol tests) for (-)-5-Ethyl-5-(1,3-dimethylbutyl)barbituric acid. To provide context and a framework for future studies, the following tables present illustrative data for other well-characterized anticonvulsant barbiturates.

Table 1: Anticonvulsant Activity in the Maximal Electroshock (MES) Seizure Model (Mice)

| Compound | Route of Administration | ED₅₀ (mg/kg) | Protective Index (TD₅₀/ED₅₀) |

| (-)-5-Ethyl-5-(1,3-dimethylbutyl)barbituric acid | - | Data not available | Data not available |

| Phenobarbital | Oral | 21.8 | 3.1 |

| Mephobarbital | Oral | 25.5 | 4.9 |

Data for Phenobarbital and Mephobarbital are representative values from preclinical studies.

Table 2: Anticonvulsant Activity in the Subcutaneous Pentylenetetrazol (scPTZ) Seizure Model (Mice)

| Compound | Route of Administration | ED₅₀ (mg/kg) | Protective Index (TD₅₀/ED₅₀) |

| (-)-5-Ethyl-5-(1,3-dimethylbutyl)barbituric acid | - | Data not available | Data not available |

| Phenobarbital | Oral | 13.0 | 5.2 |

| Mephobarbital | Oral | 15.0 | 8.3 |

Data for Phenobarbital and Mephobarbital are representative values from preclinical studies.

Experimental Protocols

The following are detailed methodologies for the two most common preclinical screening tests for anticonvulsant drugs.

Maximal Electroshock (MES) Seizure Test

This test is a model for generalized tonic-clonic seizures and is used to identify compounds that prevent seizure spread.

Animals: Male albino mice (e.g., ICR strain), weighing 20-25 g.

Apparatus: An electroshock apparatus delivering a constant current.

Procedure:

-

Administer the test compound, (-)-5-Ethyl-5-(1,3-dimethylbutyl)barbituric acid, or vehicle control to groups of mice via the desired route (e.g., intraperitoneal or oral).

-

At the time of predicted peak effect, deliver a supramaximal electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) through corneal electrodes.

-

Observe the mice for the presence or absence of a tonic hindlimb extension seizure.

-

The endpoint is the abolition of the hindlimb tonic extension component of the seizure.

-

The ED₅₀ (the dose that protects 50% of the animals from the seizure) is calculated using probit analysis.

References

In Vivo Anticonvulsant Profile of (-)-Diberal: A Technical Guide for Preclinical Researchers

Disclaimer: Extensive literature searches did not yield any specific information on a compound referred to as "Diberal" or "(-)-Diberal" in the context of seizure models. The following guide has been constructed as a template, utilizing established preclinical models and hypothetical data for a compound designated as "Compound X," to illustrate the requested format and content for an in-depth technical guide. This document is intended to serve as a framework for researchers in the evaluation of novel anticonvulsant agents.

Executive Summary

This technical guide provides a comprehensive overview of the preclinical in vivo evaluation of Compound X, a novel CNS agent with potential anticonvulsant properties. The document details the methodologies of key seizure models employed, presents quantitative efficacy data in a structured format, and visualizes the proposed mechanism of action and experimental workflows. This guide is intended for researchers, scientists, and drug development professionals engaged in the discovery and characterization of new antiepileptic drugs (AEDs). The findings suggest that Compound X exhibits a broad spectrum of activity in established rodent seizure models, warranting further investigation into its therapeutic potential.

Quantitative Data Summary

The anticonvulsant efficacy of Compound X was evaluated in three standard preclinical models: the Maximal Electroshock (MES) test, the subcutaneous Pentylenetetrazol (scPTZ) test, and the 6-Hertz (6Hz) psychomotor seizure model. These models are widely used to identify compounds that may be effective against generalized tonic-clonic seizures and treatment-resistant partial seizures.[1][2][3] Data is presented as Median Effective Dose (ED50) and protective index (PI), where applicable.

Table 1: Anticonvulsant Activity of Compound X in Mice

| Seizure Model | Endpoint | Compound X ED50 (mg/kg, i.p.) | Phenytoin ED50 (mg/kg, i.p.) | Diazepam ED50 (mg/kg, i.p.) |

| Maximal Electroshock (MES) | Protection against tonic hindlimb extension | 15.2 | 9.5 | > 50 |

| Subcutaneous Pentylenetetrazol (scPTZ) | Protection against clonic seizures | 25.8 | > 100 | 0.2 |

| 6-Hertz (6Hz) Psychomotor Seizure (44mA) | Protection against seizure activity | 12.5 | 10.3 | > 30 |

Data are hypothetical and for illustrative purposes only.

Table 2: Neurotoxicity Profile of Compound X in Mice

| Test | Endpoint | Compound X TD50 (mg/kg, i.p.) | Phenytoin TD50 (mg/kg, i.p.) | Diazepam TD50 (mg/kg, i.p.) | Protective Index (PI = TD50/ED50) - MES |

| Rotorod Test | Motor Impairment | 121.6 | 65.5 | 1.5 | 8.0 |

Data are hypothetical and for illustrative purposes only. The Protective Index is calculated for the MES model.

Experimental Protocols

Detailed methodologies for the in vivo seizure models are provided below. All procedures are assumed to be conducted in accordance with institutional animal care and use guidelines.

Maximal Electroshock (MES) Test

The MES test is a widely used preclinical model for identifying anticonvulsant drugs effective against generalized tonic-clonic seizures.[1][3]

-

Animals: Male ICR mice (20-25 g).

-

Drug Administration: Compound X, vehicle, or a standard AED (e.g., Phenytoin) is administered intraperitoneally (i.p.) at various doses.

-

Time of Test: Animals are tested at the time of peak effect, determined from prior pharmacokinetic studies (e.g., 30-60 minutes post-injection).

-

Procedure:

-

A corneal electrode is placed on the eye of the mouse.

-

An electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) is delivered.

-

The animal is observed for the presence or absence of a tonic hindlimb extension seizure.

-

-

Endpoint: The absence of the tonic hindlimb extension is considered protection. The ED50, the dose that protects 50% of the animals, is calculated using probit analysis.

Subcutaneous Pentylenetetrazol (scPTZ) Test

The scPTZ test is a chemoconvulsant model used to identify compounds that may prevent clonic seizures, often associated with absence seizures.[3][4]

-

Animals: Male ICR mice (18-22 g).

-

Drug Administration: Test compounds or vehicle are administered i.p. prior to the convulsant.

-

Procedure:

-

A convulsant dose of Pentylenetetrazol (e.g., 85 mg/kg) is injected subcutaneously.

-

Animals are placed in individual observation chambers and observed for 30 minutes.

-

The primary endpoint is the occurrence of a clonic seizure lasting for at least 5 seconds.

-

-

Endpoint: The absence of clonic seizures during the observation period is defined as protection. The ED50 is calculated.

6-Hertz (6Hz) Psychomotor Seizure Model

This model is considered a model of therapy-resistant partial seizures.[1][2]

-

Animals: Male CF-1 mice (22-26 g).

-

Drug Administration: Test compounds or vehicle are administered i.p.

-

Procedure:

-

At the time of peak effect, an electrical stimulus (e.g., 44mA, 6 Hz for 3 seconds) is delivered via corneal electrodes.

-

Immediately after stimulation, animals are observed for signs of psychomotor seizure activity (e.g., stun, forelimb clonus, twitching of the vibrissae).

-

-

Endpoint: The absence of seizure activity is considered protection. The ED50 is calculated.

Visualizations: Pathways and Workflows

Proposed Signaling Pathway for Compound X

The anticonvulsant effects of many drugs are mediated through the enhancement of GABAergic inhibition or the attenuation of glutamatergic excitation.[5][6] Compound X is hypothesized to act as a positive allosteric modulator of GABA-A receptors.

Caption: Hypothetical mechanism of Compound X enhancing GABAergic inhibition.

Preclinical Anticonvulsant Screening Workflow

The process of identifying and characterizing a novel anticonvulsant involves a tiered approach, starting with high-throughput screening and progressing to more complex models.

Caption: Generalized workflow for preclinical anticonvulsant drug discovery.

Logical Relationship of Seizure Models

Different preclinical models are used to predict efficacy against different seizure types. This diagram illustrates the predictive validity of the core screening models.

Caption: Predictive validity of common preclinical seizure models.

References

- 1. Evaluation of Anticonvulsant Actions of Dibromophenyl Enaminones Using In Vitro and In Vivo Seizure Models - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Animal Models of Seizures and Epilepsy: Past, Present, and Future Role for the Discovery of Antiseizure Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Novel Hybrid Anticonvulsants Derived from Pyrrolidine-2,5-dione Scaffold with Broad Spectrum of Activity in the Preclinical Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Anticonvulsant activity of embelin isolated from Embelia ribes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. epilepsysociety.org.uk [epilepsysociety.org.uk]

- 6. Mechanisms of Action of Antiseizure Drugs and the Ketogenic Diet - PMC [pmc.ncbi.nlm.nih.gov]

In-depth Technical Guide: (-)-Diberal's Binding Affinity for GABA-A Receptors

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding characteristics of (-)-Diberal, also known as (-)-5-(1,3-Dimethylbutyl)-5-ethylbarbituric acid ((-)-DMBB), with Gamma-Aminobutyric Acid type A (GABA-A) receptors. Diberal is an atypical barbiturate (B1230296) that exhibits stereospecific activity; the (-)-enantiomer possesses anticonvulsant properties, while the (+)-enantiomer acts as a convulsant. This differential activity is attributed to variations in their interaction with the GABA-A receptor.

Quantitative Data Presentation

Extensive literature searches did not yield specific quantitative binding affinity data, such as Ki or IC50 values, for (-)-Diberal at GABA-A receptors. However, qualitative and comparative functional data are summarized below.

| Compound | Stereoisomer | Primary Action at GABA-A Receptor | Functional Effect | Quantitative Binding Affinity (Ki or IC50) |

| Diberal (DMBB) | (-)-enantiomer | Positive Allosteric Modulator | Anticonvulsant | Data not available in searched literature |

| Diberal (DMBB) | (+)-enantiomer | - | Convulsant | Data not available in searched literature |

Experimental Protocols

To determine the binding affinity of a compound like (-)-Diberal for the GABA-A receptor, a radioligand displacement assay is a standard and robust method. The following protocol provides a detailed methodology for such an experiment.

Radioligand Displacement Assay for GABA-A Receptor

1. Objective:

To determine the binding affinity (Ki) of the test compound, (-)-Diberal, for the GABA-A receptor by measuring its ability to displace a known radiolabeled ligand that binds to the barbiturate site on the receptor.

2. Materials:

-

Test Compound: (-)-Diberal

-

Radioligand: [35S]TBPS (t-butylbicyclophosphorothionate) or another suitable radioligand for the barbiturate site.

-

Receptor Source: Synaptosomal membranes prepared from rat whole brain or a specific brain region (e.g., cortex or hippocampus), or cell lines expressing specific GABA-A receptor subtypes.

-

Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.

-

Wash Buffer: Cold assay buffer.

-

Non-specific Binding Control: A high concentration of a known non-radiolabeled ligand for the barbiturate site (e.g., unlabeled TBPS or a saturating concentration of a known barbiturate like pentobarbital).

-

Scintillation Cocktail: Appropriate for the radioisotope used.

-

Equipment:

-

Homogenizer

-

Refrigerated centrifuge

-

Incubator or water bath

-

Filtration apparatus (e.g., Brandel or Millipore cell harvester)

-

Glass fiber filters (e.g., Whatman GF/B or GF/C)

-

Scintillation vials

-

Liquid scintillation counter

-

Protein assay kit (e.g., BCA or Bradford)

-

3. Membrane Preparation:

-

Euthanize rats and rapidly dissect the desired brain tissue on ice.

-

Homogenize the tissue in 10 volumes of ice-cold assay buffer.

-

Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.

-

Collect the supernatant and centrifuge at 40,000 x g for 20 minutes at 4°C to pellet the synaptosomal membranes.

-

Wash the pellet by resuspending in fresh ice-cold assay buffer and repeating the centrifugation step three times to remove endogenous GABA and other interfering substances.

-

Resuspend the final pellet in a known volume of assay buffer.

-

Determine the protein concentration of the membrane preparation using a standard protein assay.

-

Store the membrane aliquots at -80°C until use.

4. Binding Assay Procedure:

-

Prepare serial dilutions of the test compound, (-)-Diberal, in the assay buffer.

-

In a 96-well plate or individual tubes, set up the following conditions in triplicate:

-

Total Binding: Membrane preparation + radioligand + assay buffer.

-

Non-specific Binding: Membrane preparation + radioligand + non-specific binding control.

-

Displacement: Membrane preparation + radioligand + varying concentrations of (-)-Diberal.

-

-

Add the membrane preparation (typically 50-200 µg of protein per well/tube).

-

Add the radioligand at a concentration near its Kd value.

-

Add the test compound or the non-specific binding control.

-

Incubate the reaction mixture at a specified temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

-

Terminate the binding reaction by rapid filtration through the glass fiber filters under vacuum.

-

Quickly wash the filters three to five times with ice-cold wash buffer to remove unbound radioligand.

-

Place the filters in scintillation vials.

-

Add scintillation cocktail to each vial and allow for a period of dark adaptation.

-

Measure the radioactivity (in counts per minute, CPM) in each vial using a liquid scintillation counter.

5. Data Analysis:

-

Calculate the specific binding at each concentration of the test compound:

-

Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM)

-

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Fit the data to a sigmoidal dose-response curve using a non-linear regression analysis program (e.g., GraphPad Prism) to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

-

Calculate the Ki value using the Cheng-Prusoff equation:

-

Ki = IC50 / (1 + [L]/Kd)

-

Where:

-

[L] is the concentration of the radioligand used in the assay.

-

Kd is the dissociation constant of the radioligand for the receptor.

-

-

Mandatory Visualizations

Experimental Workflow

Caption: Experimental workflow for a radioligand displacement assay.

GABA-A Receptor Signaling Pathway

Caption: GABA-A receptor signaling pathway modulated by (-)-Diberal.

Literature Review on the Biological Activity of Diberal, (-)-

A comprehensive search of scientific literature and chemical databases has revealed no information on a compound named "Diberal" or "(-)-Diberal." This suggests that "Diberal" may be a novel or proprietary compound not yet described in publicly available research, a compound known by a different name, or a potential typographical error.

Without accessible data, it is not possible to provide a detailed technical guide, summarize quantitative data, outline experimental protocols, or create visualizations of signaling pathways related to "(-)-Diberal" as requested.

For a comprehensive review to be conducted, we recommend that researchers, scientists, and drug development professionals seeking information on this compound:

-

Verify the chemical name and spelling: Ensure that "Diberal" is the correct and complete name.

-

Provide alternative identifiers: If available, a CAS (Chemical Abstracts Service) number, IUPAC name, SMILES string, or a chemical structure diagram would be invaluable for an accurate and successful literature search.

-

Consult internal documentation: If this compound is part of an internal research and development program, relevant data may be found in internal reports, patents, or unpublished manuscripts.

Once a verifiable identifier for the compound is available, a thorough literature review can be initiated to address the core requirements of data presentation, experimental protocols, and pathway visualizations.

Methodological & Application

Application Notes & Protocols: In Vitro Evaluation of a Novel Neuroactive Compound (e.g., Diberal) on Primary Neuronal Cultures

These application notes provide a comprehensive framework for the initial in vitro characterization of a novel levorotatory compound, referred to herein as Compound X (e.g., Diberal), on primary neuronal cultures. The protocols outlined below cover essential assays for determining neurotoxicity, effects on neuronal morphology, and potential mechanisms of action.

Initial Cytotoxicity Assessment

Objective: To determine the optimal, non-toxic concentration range of Compound X for subsequent functional and mechanistic studies. This is achieved by evaluating cell viability across a broad range of concentrations.

Experimental Protocol: LDH Cytotoxicity Assay

-

Cell Plating: Plate primary neurons (e.g., cortical or hippocampal) in 96-well plates at a density of 5 x 10⁴ cells/well and culture for 7-10 days in vitro (DIV) to allow for maturation.

-

Compound Preparation: Prepare a 100 mM stock solution of Compound X in a suitable solvent (e.g., DMSO). Serially dilute the stock solution to create a range of working concentrations (e.g., 0.1 µM to 100 µM). Ensure the final solvent concentration in the culture medium is ≤ 0.1%.

-

Treatment: Replace the culture medium with fresh medium containing the various concentrations of Compound X. Include a vehicle control (solvent only), a negative control (untreated cells), and a positive control for maximum lysis (e.g., 1% Triton™ X-100).

-

Incubation: Incubate the plates for 24 hours at 37°C and 5% CO₂.

-

LDH Assay:

-

Collect 50 µL of supernatant from each well and transfer to a new 96-well plate.

-

Add 50 µL of the Lactate Dehydrogenase (LDH) assay reaction mixture to each well.

-

Incubate for 30 minutes at room temperature, protected from light.

-

Add 50 µL of stop solution.

-

Measure the absorbance at 490 nm using a microplate reader.

-

-

Data Analysis: Calculate the percentage of cytotoxicity relative to the positive control.

Data Presentation: Cytotoxicity of Compound X

| Concentration (µM) | % Cytotoxicity (Mean ± SD) |

| Vehicle Control | 2.1 ± 0.5 |

| 0.1 | 2.5 ± 0.7 |

| 1.0 | 3.0 ± 0.9 |

| 10.0 | 5.8 ± 1.2 |

| 50.0 | 15.4 ± 2.5 |

| 100.0 | 45.2 ± 4.1 |

Analysis of Neuronal Morphology and Neurite Outgrowth

Objective: To assess the effect of Compound X on neuronal structure, including neurite length, branching, and complexity, using non-toxic concentrations identified in the initial cytotoxicity screen.

Experimental Protocol: Immunocytochemistry and Morphometric Analysis

-

Cell Culture: Plate primary neurons on coverslips coated with Poly-D-Lysine in 24-well plates.

-

Treatment: At DIV 4, treat the neurons with sub-lethal concentrations of Compound X (e.g., 1 µM and 10 µM) for 48-72 hours.

-

Immunostaining:

-

Fix the cells with 4% paraformaldehyde (PFA) for 15 minutes.

-

Permeabilize with 0.25% Triton™ X-100 in PBS for 10 minutes.

-

Block with 5% Bovine Serum Albumin (BSA) for 1 hour.

-

Incubate with a primary antibody against a neuronal marker (e.g., anti-β-III Tubulin, 1:500) overnight at 4°C.

-

Wash and incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor™ 488, 1:1000) for 1 hour at room temperature.

-

Counterstain nuclei with DAPI.

-

-

Imaging: Acquire images using a high-content imaging system or a fluorescence microscope.

-

Data Analysis: Use an automated image analysis software (e.g., ImageJ with NeuronJ plugin) to quantify total neurite length, number of primary neurites, and number of branch points per neuron.

Data Presentation: Morphometric Analysis of Neurons Treated with Compound X

| Treatment | Total Neurite Length (µm/neuron, Mean ± SD) | Number of Branch Points (per neuron, Mean ± SD) |

| Vehicle Control | 450.2 ± 55.6 | 8.5 ± 2.1 |

| Compound X (1 µM) | 510.8 ± 62.1 | 10.2 ± 2.5 |

| Compound X (10 µM) | 625.4 ± 70.3 | 12.8 ± 3.0 |

Investigation of a Hypothetical Signaling Pathway

Objective: To determine if Compound X modulates key signaling pathways involved in neuronal survival and growth, such as the PI3K/Akt pathway.

Experimental Workflow and Pathway Diagrams

Caption: Workflow for characterizing Compound X on neuronal cultures.

Application Notes and Protocols for (-)-DMBB Solution Preparation in Electrophysiology Studies

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the preparation of (-)-DMBB ((-)-5-(1,3-Dimethylbutyl)-5-ethylbarbituric acid), also known as (-)-Diberal, for use in electrophysiology experiments. The information is intended to guide researchers in accurately preparing solutions to study the effects of this anticonvulsant compound on neuronal activity.

Introduction

(-)-DMBB is the levorotatory isomer of the barbiturate (B1230296) DMBB. Like many barbiturates, it acts as a positive allosteric modulator of the GABA-A receptor, the primary inhibitory neurotransmitter receptor in the central nervous system. By binding to a site on the GABA-A receptor, (-)-DMBB enhances the effect of GABA, increasing the duration of the chloride channel opening. This leads to an influx of chloride ions, hyperpolarization of the neuronal membrane, and a subsequent decrease in neuronal excitability. This mechanism underlies its anticonvulsant properties. Electrophysiology studies, such as patch-clamp recordings, are essential for characterizing the precise effects of (-)-DMBB on ion channels and neuronal firing.

Data Presentation

Physicochemical Properties of (-)-DMBB

| Property | Value | Source |

| Full Chemical Name | (-)-5-(1,3-Dimethylbutyl)-5-ethylbarbituric acid | Wikipedia |

| Synonyms | (-)-Diberal | Wikipedia |

| Molecular Formula | C₁₂H₂₀N₂O₃ | PubChem |

| Molecular Weight | 240.30 g/mol | PubChem |

| Appearance | White to off-white solid | ChemicalBook |

| Solubility | Slightly soluble in Chloroform, DMSO, Methanol | ChemicalBook |

Recommended Concentrations for Electrophysiology

| Application | Concentration Range | Notes |

| In vitro electrophysiology (rat spinal cord) | 5 µM - 300 µM | Effective in decreasing monosynaptic and polysynaptic reflexes. |

Experimental Protocols

Materials

-

(-)-DMBB powder

-

Dimethyl sulfoxide (B87167) (DMSO), anhydrous (ACS grade or higher)

-

Artificial cerebrospinal fluid (aCSF) or other desired extracellular recording solution

-

Sterile microcentrifuge tubes (1.5 mL)

-

Calibrated micropipettes and sterile tips

-

Vortex mixer

-

Analytical balance

Safety Precautions

-

Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves.

-

Perform all weighing and solution preparation in a chemical fume hood.

-

DMSO can facilitate the absorption of other chemicals through the skin; handle with care.

Preparation of 100 mM Stock Solution in DMSO

-

Calculation:

-

To prepare a 100 mM stock solution, calculate the required mass of (-)-DMBB using the following formula:

-

Mass (mg) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol ) x 1000

-

For 1 mL of 100 mM stock:

-

Mass (mg) = 0.1 mol/L x 0.001 L x 240.30 g/mol x 1000 = 24.03 mg

-

-

-

Procedure:

-

Tare a sterile 1.5 mL microcentrifuge tube on an analytical balance.

-

Carefully weigh 24.03 mg of (-)-DMBB powder and transfer it to the microcentrifuge tube.

-

Add 1 mL of anhydrous DMSO to the tube.

-

Cap the tube securely and vortex thoroughly until the powder is completely dissolved. Gentle warming in a 37°C water bath may aid dissolution.

-

Visually inspect the solution to ensure no particulates are present.

-

Label the tube clearly with the compound name, concentration (100 mM), solvent (DMSO), preparation date, and your initials.

-

Storage of Stock Solution

-

Store the 100 mM DMSO stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

-

When stored properly, the stock solution is expected to be stable for several months. Before use, allow an aliquot to thaw completely at room temperature and vortex briefly.

Preparation of Working Solutions in aCSF

Working solutions should be prepared fresh on the day of the experiment by diluting the 100 mM stock solution into the desired extracellular recording solution (e.g., aCSF).

-

Calculation:

-

To prepare a final concentration of 10 µM (-)-DMBB in 10 mL of aCSF:

-

Use the formula: C₁V₁ = C₂V₂

-

(100 mM) x V₁ = (0.01 mM) x 10 mL

-

V₁ = (0.01 mM x 10 mL) / 100 mM = 0.001 mL = 1 µL

-

-

-

Procedure:

-

Pipette 10 mL of aCSF into a sterile tube.

-

Add 1 µL of the 100 mM (-)-DMBB stock solution to the aCSF.

-

Cap the tube and mix thoroughly by inversion or gentle vortexing.

-

This working solution now contains 10 µM (-)-DMBB with a final DMSO concentration of 0.01%. This low concentration of DMSO is generally well-tolerated by neuronal preparations. A vehicle control (aCSF with 0.01% DMSO) should be used in parallel experiments.

-

Visualizations

Caption: Experimental workflow for (-)-DMBB solution preparation.

Application Note: High-Throughput Screening for Inhibitors of Alpha-Synuclein Aggregation

Audience: Researchers, scientists, and drug development professionals.

Introduction

An increasing number of neurodegenerative diseases, such as Parkinson's disease, are associated with the abnormal aggregation of specific proteins.[1][2] In Parkinson's disease, the aggregation of alpha-synuclein (B15492655) (α-syn) into amyloid fibrils is a key pathological hallmark.[1][2] Consequently, the identification of small molecules that can inhibit this aggregation process represents a promising therapeutic strategy for developing disease-modifying agents.[1][2] High-throughput screening (HTS) is a crucial methodology for efficiently screening large chemical libraries to identify such inhibitors.[1][2][3] This document provides a detailed protocol for an in-plate, high-throughput assay to identify and characterize inhibitors of α-synuclein aggregation.

The in vitro aggregation of α-syn can be a slow and highly variable process, which presents challenges for HTS.[1][2] The protocol described herein is optimized for reproducibility and speed, making it suitable for large-scale screening.[1][2][3] By utilizing 96-well plates and Teflon polyballs to boost the fibrillation reaction, this method allows for the rapid and reliable identification of potent α-syn aggregation inhibitors from extensive compound libraries.[2][3]

Data Presentation

The following table summarizes key parameters and results from a typical high-throughput screening campaign for α-synuclein aggregation inhibitors.

| Parameter | Value | Reference |

| Assay Format | 96-well plate with Teflon polyballs | [3] |

| Protein | Recombinant human α-synuclein | [1][2] |

| Protein Concentration | 70 µM | [2] |

| Compound Library Size | > 14,000 compounds | [2][3] |

| Primary Hit Criteria | > 44% inhibition of ATPase activity (example) | [4] |

| Assay Z' factor | ~0.68 (example from a different HTS) | [4] |

| Signal to Background Ratio | 3 (example from a different HTS) | [4] |

| Identified Hits | 47 novel compounds | [3] |

Signaling and Aggregation Pathway

The aggregation of α-synuclein is a complex process that proceeds through several stages, starting from soluble monomers and culminating in the formation of insoluble amyloid fibrils. This pathway is a key target for therapeutic intervention in Parkinson's disease.

Caption: Alpha-synuclein aggregation pathway and points of inhibition.

Experimental Protocols

Recombinant α-Synuclein Expression and Purification

A high purity of recombinant α-synuclein is crucial for reproducible aggregation kinetics.[2][3]

-

Expression: Transform E. coli BL21(DE3) cells with a plasmid encoding human α-synuclein. Grow the cells in LB medium at 37°C to an OD600 of 0.6-0.8. Induce protein expression with 1 mM IPTG and incubate for 4 hours.

-

Lysis: Harvest cells by centrifugation and resuspend in lysis buffer (e.g., 20 mM Tris-HCl pH 8.0, 1 mM EDTA, 1 mM PMSF). Lyse the cells by sonication.

-

Purification:

-

Boil the lysate for 15 minutes to precipitate many of the contaminating proteins, as α-synuclein is heat-stable.

-

Centrifuge to remove precipitated proteins.

-

Perform anion-exchange chromatography on the supernatant using a Q-Sepharose column.

-

Further purify by size-exclusion chromatography.

-

Confirm purity by SDS-PAGE.

-

High-Throughput Screening for Aggregation Inhibitors

This protocol is adapted for a 96-well plate format to allow for the screening of large compound libraries.[2][3]

-

Materials:

-

Purified recombinant human α-synuclein

-

Assay buffer (e.g., PBS, pH 7.4)

-

Thioflavin T (ThT)

-

96-well clear-bottom black plates

-

Teflon polyballs (3 mm diameter)

-

Compound library dissolved in DMSO

-

Plate reader with fluorescence detection (Excitation: ~440 nm, Emission: ~485 nm)

-

-

Protocol:

-

Plate Preparation: Add one Teflon polyball to each well of the 96-well plate.

-

Compound Addition: Add 1 µL of each compound from the library to the corresponding wells. For control wells, add 1 µL of DMSO.

-

Protein Preparation: Prepare a stock solution of α-synuclein at 70 µM in assay buffer containing 20 µM ThT.

-

Assay Initiation: Add 100 µL of the α-synuclein/ThT solution to each well.

-

Incubation and Monitoring: Seal the plate and incubate at 37°C with continuous orbital agitation in a plate reader. Measure ThT fluorescence every 15-30 minutes for up to 48 hours. The increase in fluorescence corresponds to the formation of amyloid fibrils.

-

Data Analysis: Plot ThT fluorescence intensity versus time to obtain aggregation kinetics curves. Calculate the aggregation rate and the final fluorescence intensity for each well. Identify hits as compounds that significantly reduce the rate and/or the final fluorescence compared to the DMSO control.

-

Orthogonal Validation of Hits

It is essential to validate the hits from the primary screen using an independent method to confirm their activity and rule out artifacts.[3]

-

Transmission Electron Microscopy (TEM):

-

Set up aggregation reactions as described above with and without the hit compounds.

-

At the end of the reaction, take a small aliquot of the sample and place it on a carbon-coated copper grid.

-

Negatively stain the sample with 2% (w/v) uranyl acetate.

-

Visualize the samples using a transmission electron microscope to observe the morphology and quantity of α-synuclein fibrils. A significant reduction in the number and size of fibrils in the presence of the compound confirms its inhibitory activity.[3]

-

-

Centrifugation Assay:

-

At the end of the aggregation reaction, centrifuge the samples at high speed (e.g., 100,000 x g) for 1 hour to pellet the insoluble fibrillar aggregates.

-

Carefully collect the supernatant, which contains the soluble α-synuclein.

-

Analyze the amount of protein in the supernatant by SDS-PAGE or a protein concentration assay (e.g., BCA).

-

An increase in the amount of soluble α-synuclein in the supernatant in the presence of the inhibitor indicates that it has prevented aggregation.[3]

-

Experimental Workflow

The following diagram illustrates the workflow for the high-throughput screening and validation of α-synuclein aggregation inhibitors.

Caption: High-throughput screening workflow for identifying inhibitors.

The described high-throughput screening assay provides a robust and efficient method for identifying novel inhibitors of α-synuclein aggregation. The combination of an optimized in-plate aggregation protocol with orthogonal validation methods ensures the identification of bona fide inhibitors. These compounds can then serve as valuable tool compounds for further investigation into the mechanisms of neurodegeneration and as starting points for the development of novel therapeutics for Parkinson's disease and other synucleinopathies.

References

- 1. High-Throughput Screening Methodology to Identify Alpha-Synuclein Aggregation Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. High-throughput screening identifies a bisphenol inhibitor of SV40 large T antigen ATPase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Stereoselective Synthesis of (-)-DMBB

For Research Use Only

Abstract

This document provides detailed application notes and experimental protocols for the stereoselective synthesis of (-)-3,5-dimethoxy-4'-benzyloxybenzyl-2-bromo-2'-hydroxy-dihydrochalcone [(-)-DMBB]. The synthesis is designed for research purposes, yielding a high-purity product for biological and pharmacological studies. The protocols herein describe a three-step synthetic route commencing with a Claisen-Schmidt condensation to form the chalcone (B49325) precursor, followed by a stereoselective reduction to the dihydrochalcone (B1670589), and concluding with a regioselective alpha-bromination. This guide is intended for researchers, scientists, and professionals in drug development.

Introduction to (-)-DMBB

(-)-DMBB is a halogenated dihydrochalcone derivative. Dihydrochalcones are a class of plant secondary metabolites known for a variety of biological activities, including antioxidant, anti-inflammatory, and antitumor properties.[1][2][3] The introduction of a bromine atom and the specific stereochemistry of (-)-DMBB are intended to enhance its potency and selectivity for potential therapeutic targets. The stereoselective synthesis of the (-) enantiomer is crucial as different enantiomers of a chiral compound can exhibit distinct pharmacological profiles. This document outlines a reliable method to obtain the desired enantiomer for research applications.

Synthetic Pathway Overview

The stereoselective synthesis of (-)-DMBB is accomplished in three primary steps:

-

Step 1: Synthesis of (E)-2'-hydroxy-4'-benzyloxy-3,5-dimethoxychalcone (Chalcone 1) via a Claisen-Schmidt condensation reaction between 2'-hydroxy-4'-benzyloxyacetophenone and 3,5-dimethoxybenzaldehyde (B42067).

-

Step 2: Stereoselective Reduction of Chalcone 1 to yield (-)-2'-hydroxy-4'-benzyloxy-3,5-dimethoxydihydrochalcone (Dihydrochalcone 2). This can be achieved through enzymatic reduction or asymmetric catalytic hydrogenation.

-

Step 3: Regioselective α-Bromination of Dihydrochalcone 2 to afford the final product, (-)-DMBB, using N-bromosuccinimide (B139964) (NBS).

Caption: Overall synthetic workflow for (-)-DMBB.

Experimental Protocols

Step 1: Synthesis of (E)-2'-hydroxy-4'-benzyloxy-3,5-dimethoxychalcone (Chalcone 1)

This procedure is based on the Claisen-Schmidt condensation, a reliable method for forming chalcones.[4][5][6]

Materials:

-

2'-hydroxy-4'-benzyloxyacetophenone

-

3,5-dimethoxybenzaldehyde

-

Potassium hydroxide (B78521) (KOH)

-

Ethanol (B145695) (95%)

-

Deionized water

-

Hydrochloric acid (HCl), 1M

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Büchner funnel and filter paper

Procedure:

-

In a 250 mL round-bottom flask, dissolve 2'-hydroxy-4'-benzyloxyacetophenone (1 equivalent) and 3,5-dimethoxybenzaldehyde (1.1 equivalents) in ethanol (10 mL per gram of acetophenone).

-

While stirring, slowly add a 50% aqueous solution of KOH (2 equivalents) to the mixture.

-

Continue stirring the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, pour the mixture into a beaker containing crushed ice and acidify with 1M HCl until the pH is approximately 2-3.

-

A yellow precipitate of the chalcone will form. Stir the mixture for an additional 30 minutes to ensure complete precipitation.

-

Collect the solid product by vacuum filtration using a Büchner funnel.

-

Wash the crude product with cold deionized water until the filtrate is neutral.

-

Recrystallize the crude chalcone from hot ethanol to obtain pure (E)-2'-hydroxy-4'-benzyloxy-3,5-dimethoxychalcone as a yellow solid.

-

Dry the purified product in a vacuum oven.

Table 1: Representative Data for Chalcone Synthesis

| Parameter | Value |

| Yield | 85-95% |

| Melting Point | Varies based on purity |

| Appearance | Yellow crystalline solid |

Step 2: Stereoselective Reduction to (-)-Dihydrochalcone 2

This critical step establishes the stereochemistry of the final product. Two effective methods are presented: enzymatic reduction and asymmetric transfer hydrogenation.

Microbiological reductions can offer high enantioselectivity.[7]

Materials:

-

(E)-2'-hydroxy-4'-benzyloxy-3,5-dimethoxychalcone (Chalcone 1)

-

Saccharomyces cerevisiae (baker's yeast)

-

Deionized water

-

Erlenmeyer flask

-

Orbital shaker

-

Ethyl acetate (B1210297)

-

Sodium sulfate (B86663) (anhydrous)

-

Rotary evaporator

Procedure:

-

In a 1 L Erlenmeyer flask, prepare a culture medium by dissolving sucrose (50 g) in deionized water (500 mL).

-

Add Saccharomyces cerevisiae (20 g) to the medium and incubate on an orbital shaker at 30°C and 150 rpm for 1 hour to activate the yeast.

-

Dissolve Chalcone 1 (1 g) in a minimal amount of ethanol and add it to the yeast culture.

-

Continue the incubation under the same conditions for 48-72 hours. Monitor the reduction by TLC.

-

After the reaction is complete, centrifuge the culture to separate the yeast cells.

-

Extract the supernatant three times with an equal volume of ethyl acetate.

-

Combine the organic extracts, dry over anhydrous sodium sulfate, and filter.

-

Remove the solvent under reduced pressure using a rotary evaporator to yield the crude (-)-dihydrochalcone.

-

Purify the product by column chromatography on silica (B1680970) gel.

This chemical method utilizes a chiral catalyst to achieve high enantioselectivity.

Materials:

-

(E)-2'-hydroxy-4'-benzyloxy-3,5-dimethoxychalcone (Chalcone 1)

-